5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a pyrimidinone core, and a sulfanylidenepyrimidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrimidinone core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenepyrimidine moiety.
Reduction: Reduction reactions can occur at the pyrimidinone core, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different pyrimidinone derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyrimidinone core can modulate biological pathways. The sulfanylidenepyrimidine structure may contribute to its overall biological activity by affecting redox states or binding to metal ions.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-1-methyl-2-imidazolamine
- Ethyl 3-(1,3-benzodioxol-5-yl)acrylate
Uniqueness
What sets 5-(1,3-Benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one apart is its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyliminomethyl)-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-17-13(19)9(12(18)16-14(17)22)6-15-5-8-2-3-10-11(4-8)21-7-20-10/h2-4,6,19H,5,7H2,1H3,(H,16,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOMFRSDDOEYEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C=NCC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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